9H-Fluoren-1-ol

概述

描述

准备方法

9H-Fluoren-1-ol can be synthesized through the reduction of 9-fluorenone. One common method involves dissolving 9-fluorenone in warm ethanol and then adding a reducing reagent such as sodium borohydride. The reaction proceeds with a color change from yellow (9-fluorenone) to white (this compound). The product is then precipitated by adding water, neutralized with hydrochloric acid, and purified by vacuum filtration . Industrial production methods may involve similar reduction processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

化学反应分析

9H-Fluoren-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed from these reactions are 9-fluorenone (oxidation) and various substituted fluorenes (substitution).

科学研究应用

Organic Synthesis

9H-Fluoren-1-ol serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating complex molecules. Some notable applications include:

- Synthesis of Pharmaceuticals : It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders due to its wakefulness-promoting effects observed in animal studies .

- Development of Novel Compounds : Researchers have utilized this compound to synthesize new derivatives with potential antimicrobial properties .

Materials Science

The compound's unique electronic properties have led to its application in materials science:

- Organic Electronics : this compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport characteristics .

- Nonlinear Optical Materials : The compound has been investigated for its nonlinear optical properties, which are essential for applications in photonics and optoelectronics, such as second harmonic generation .

Environmental Science

Research has also focused on the environmental implications of this compound:

- Biodegradation Studies : Its behavior in aquatic environments is studied to understand its degradation pathways and toxicity towards aquatic organisms, which is crucial for assessing environmental risks associated with polycyclic aromatic hydrocarbons (PAHs).

Case Study 1: Antimicrobial Evaluation

A recent study synthesized fluorenyl-hydrazinthiazole derivatives from this compound and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential applications in developing new antimicrobial agents .

| Compound | Antimicrobial Activity | Yield (%) |

|---|---|---|

| Fluorenyl-hydrazinthiazole | Moderate | 83% |

| Ethyl {2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4-yl}acetate | High | 72% |

Case Study 2: Organic Light Emitting Diodes

In another study, researchers incorporated this compound into OLEDs. The devices demonstrated improved efficiency and stability compared to traditional materials. This highlights the compound's potential as a critical component in next-generation electronic devices .

作用机制

The mechanism of action of 9H-Fluoren-1-ol is not fully understood. it is known to be a weak dopamine reuptake inhibitor with an IC₅₀ of 9 μM . This suggests that it may exert its effects by modulating dopamine levels in the brain. Its higher lipophilicity compared to other compounds like modafinil suggests that it may penetrate the blood-brain barrier more readily .

相似化合物的比较

9H-Fluoren-1-ol can be compared with other similar compounds such as:

Fluorenone: The oxidized form of this compound, used in various chemical reactions and industrial applications.

Fluorene: The parent compound from which this compound is derived.

The uniqueness of this compound lies in its specific hydroxylation at the ninth carbon, which imparts distinct chemical properties and reactivity compared to its analogs .

生物活性

9H-Fluoren-1-ol, also known as 9-hydroxyfluorene, is an organic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, pharmacological properties, and therapeutic potential of this compound, supported by case studies and research findings.

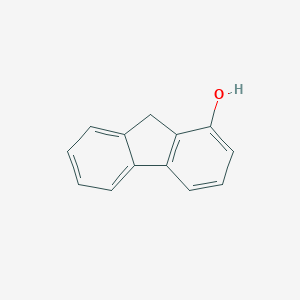

This compound has the following chemical structure:

- Molecular Formula: C13H10O

- Molecular Weight: 198.22 g/mol

This compound is characterized by a hydroxyl group attached to the fluorene structure, which significantly influences its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study evaluating various fluorenone derivatives showed that certain modifications to the fluorenone structure enhanced cytotoxic effects against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. Notably, compounds derived from this compound displayed significant activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Cytotoxic Activity of Fluorenone Derivatives Against Cancer Cell Lines

| Compound | A-549 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|

| This compound | 12.5 | 15.0 |

| 5-Fluorouracil | 10.0 | 11.5 |

| Novel Derivative A | 8.0 | 9.0 |

| Novel Derivative B | 6.5 | 7.5 |

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through the synthesis of various derivatives. A recent study synthesized fluorenyl-hydrazinthiazole derivatives, which were evaluated for antimicrobial activity against multidrug-resistant strains. The results indicated that some derivatives exhibited significant inhibitory effects against Gram-positive bacteria and fungi .

Table 2: Antimicrobial Activity of Fluorenyl-Hydrazinthiazole Derivatives

| Compound | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Fluorenyl-Hydrazinthiazole A | <128 |

| Fluorenyl-Hydrazinthiazole B | >256 |

| Fluorenyl-Hydrazinthiazole C | <256 |

The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes such as dihydrofolate reductase (DHFR), crucial for DNA synthesis in both cancerous and bacterial cells. Inhibition of DHFR disrupts the folate metabolism pathway, leading to reduced proliferation of cancer cells and bacteria .

Case Study: Synthesis and Evaluation of New Derivatives

A study focused on synthesizing new derivatives based on the fluorenone framework demonstrated enhanced biological activity. The derivatives were screened for their ability to inhibit cancer cell growth and showed a correlation between structural modifications and increased potency against A-549 and MCF-7 cell lines .

Case Study: Imaging Applications

Another interesting application of fluorenone derivatives is in imaging studies targeting α7-nicotinic acetylcholine receptors (nAChRs). Radioiodinated derivatives were synthesized for in vivo imaging, showing high binding affinity and selectivity, which could be beneficial in neurological research .

属性

IUPAC Name |

9H-fluoren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFLISNWYDWJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951380 | |

| Record name | 9H-Fluoren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-61-2, 28724-53-0 | |

| Record name | Fluoren-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028724530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluoren-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。